2-(Cyclohexyloxy)-6-isopropylphenol
Description
2-(Cyclohexyloxy)-6-isopropylphenol is a phenolic compound featuring a cyclohexyl ether group at the 2-position and an isopropyl group at the 6-position of the aromatic ring.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-cyclohexyloxy-6-propan-2-ylphenol |
InChI |
InChI=1S/C15H22O2/c1-11(2)13-9-6-10-14(15(13)16)17-12-7-4-3-5-8-12/h6,9-12,16H,3-5,7-8H2,1-2H3 |
InChI Key |
IIDGBSIAZZMYNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-6-isopropylphenol typically involves the reaction of 2,6-dihydroxyphenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-substituted cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyloxy-substituted cyclohexanols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(Cyclohexyloxy)-6-isopropylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-6-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biological processes. The cyclohexyloxy and isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Ciprofol (2-(1-Cyclopropylethyl)-6-isopropylphenol)
- Structural Differences: Ciprofol substitutes the 2-position with a cyclopropylethyl group (branched alkyl) instead of cyclohexyloxy (ether-linked cyclohexyl) . The chiral center in Ciprofol enhances its specificity for GABAA receptors, whereas 2-(Cyclohexyloxy)-6-isopropylphenol lacks a chiral center.
- Pharmacological Properties :
- Ciprofol exhibits 4–5× higher GABAA receptor affinity than propofol due to increased lipophilicity and optimized stereochemistry .
- The cyclohexyloxy group in the target compound may reduce receptor binding efficiency compared to Ciprofol’s cyclopropylethyl group, which enhances membrane penetration.
2-Chloro-6-cyclohexylphenol (CAS 57883-04-2)
- Physicochemical Properties: Molecular Weight: 210.7 g/mol (vs. ~234.3 g/mol for this compound). Acidity: The electron-withdrawing chlorine increases phenol acidity (pKa ~8–9) compared to the electron-donating cyclohexyloxy group (pKa ~10–11).
- Applications: Chlorinated phenols are often used as disinfectants or intermediates in organic synthesis, whereas ether-linked phenols may have niche roles in drug design.
2-Cyclopropyl-6-isopropylphenol (CAS 74926-96-8)
- Structural Differences :
- Lipophilicity :
- The smaller cyclopropyl ring reduces steric hindrance and lipophilicity (LogP ~3.5) compared to the bulkier cyclohexyloxy group (LogP ~4.2).
- Biological Interactions :
- Cyclopropyl groups enhance metabolic stability in some drugs (e.g., NSAIDs), but the ether linkage in the target compound may alter cytochrome P450 interactions.
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-enone
- Structural Differences: A cyclic enone system replaces the aromatic phenol ring, with a hydroxy group at the 2-position and isopropyl at the 6-position .
- Reactivity: The α,β-unsaturated ketone moiety makes this compound reactive in Michael addition reactions, unlike the phenolic target compound.
- Applications: Cyclohexenone derivatives are common in fragrance synthesis and natural product analogs, whereas phenolic derivatives are more prevalent in pharmaceuticals.
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